3-(5-Formylthiophen-3-YL)prop-2-ynoic acid
Description
Contextual Significance of Thiophene (B33073) Heterocycles in Advanced Synthetic Chemistry
Thiophene is an aromatic, five-membered heterocyclic compound containing a sulfur atom. wikipedia.orgnumberanalytics.com Its unique electronic and structural properties have established it as a cornerstone in synthetic organic chemistry. nih.gov The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, frequently used as a bioisostere for a benzene (B151609) ring. wikipedia.orgbenthamdirect.com This substitution can maintain or enhance biological activity while favorably modifying physicochemical properties like solubility and metabolism. wikipedia.org Consequently, thiophene derivatives are integral components of numerous pharmaceuticals, including anti-inflammatory agents, antibiotics, and anticancer drugs. nih.govnih.gov
Beyond medicine, thiophenes are vital in materials science. mdpi.comresearchgate.net The polymer derived from thiophene, polythiophene, and its derivatives are well-known for their electrical conductivity upon partial oxidation. wikipedia.org This property makes them essential building blocks for organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors. The reactivity of the thiophene ring allows for various substitution reactions, such as halogenation and acylation, enabling chemists to fine-tune the properties of the resulting molecules and materials. wikipedia.orgnumberanalytics.comnih.gov
Interactive Table 2: Comparison of Thiophene and Benzene
| Feature | Thiophene | Benzene |
|---|---|---|
| Formula | C₄H₄S | C₆H₆ |
| Molecular Weight | 84.14 g/mol wikipedia.org | 78.11 g/mol |
| Aromaticity | Yes, π-electron delocalization numberanalytics.com | Yes, π-electron delocalization |
| Reactivity | More reactive in electrophilic substitution wikipedia.org | Less reactive in electrophilic substitution |
| Applications | Pharmaceuticals, agrochemicals, conductive polymers wikipedia.orgnih.gov | Solvents, precursor for polymers and chemicals |
Strategic Role of Prop-2-ynoic Acid Moieties in Atom-Economical Transformations
Prop-2-ynoic acid, commonly known as propiolic acid, is the simplest carboxylic acid containing an alkyne triple bond. wikipedia.orgnih.gov This functional group is a powerful tool in modern synthesis due to its high reactivity and versatility. The triple bond serves as a hub for a wide array of chemical transformations, making it highly valuable for constructing complex molecular architectures. solubilityofthings.com
The prop-2-ynoic acid moiety is particularly important in the context of atom-economical reactions—synthetic methods that maximize the incorporation of all starting materials into the final product. mdpi.com Metal-catalyzed heterocyclization reactions involving functionalized alkynes are a prime example, providing direct and efficient pathways to complex heterocyclic systems. mdpi.comresearchgate.net The alkyne can participate in various addition reactions, hydrogenations, and coupling reactions, serving as a versatile building block for diverse molecular scaffolds. solubilityofthings.comsmolecule.com The presence of the carboxylic acid group further enhances its utility, allowing for transformations such as esterification or amidation to link the moiety to other molecules. smolecule.com
Importance of Formyl Groups as Versatile Synthons in Organic Molecule Design
The formyl group (–CHO) is the functional group that defines aldehydes. fiveable.me In organic synthesis, it is considered a highly versatile synthon—a conceptual unit that represents a potential starting reagent in the design of a synthetic route. wikipedia.org The term, coined by E.J. Corey, helps chemists plan the construction of complex molecules by breaking them down into simpler, hypothetical charged fragments. wikipedia.org
The reactivity of the formyl group is dominated by the electrophilic nature of its carbonyl carbon, which carries a partial positive charge. fiveable.me This makes it a prime target for attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon bonds. The formyl group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or engaged in condensation reactions to form alkenes or imines. fiveable.me Chemical processes that introduce a formyl group onto a molecule, known as formylation reactions, are fundamental transformations in organic chemistry. wikipedia.org This versatility allows the formyl group to act as a gateway for introducing further molecular complexity, making it an indispensable tool in the synthesis of intricate organic compounds. researchgate.net
Overview of Academic Research Trajectories for Thiophene-Substituted Alkynoic Acids
The academic research landscape for thiophene-substituted alkynoic acids, the class to which 3-(5-Formylthiophen-3-YL)prop-2-ynoic acid belongs, is characterized by exploration in both medicinal chemistry and materials science. The general research trajectory begins with the development of novel and efficient synthetic routes to these compounds. mdpi.comresearchgate.net Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, to construct the core structure. nih.govresearchgate.net Another prominent approach involves the cyclization of functionalized alkynes to build the thiophene ring itself, which can be an atom-economical way to access these derivatives. mdpi.comresearchgate.net
Once synthesized, these molecules are typically subjected to a variety of studies to explore their potential applications. In medicinal chemistry, they are often screened for biological activity. For instance, thiophene derivatives have been investigated as potential antimicrobial agents, enzyme inhibitors, and anticancer agents. nih.govnih.govresearchgate.net In the realm of materials science, the focus is on the unique electronic and optical properties conferred by the combination of the thiophene ring and the conjugated alkyne system. nih.gov Researchers investigate these compounds as building blocks for organic semiconductors, polymers, and other functional materials where the specific substitution pattern can be used to tune the material's properties. wikipedia.orgnih.gov
Interactive Table 3: Common Research Directions for Thiophene-Alkynoic Acid Derivatives
| Research Area | Focus | Examples of Investigation |
|---|---|---|
| Synthetic Chemistry | Development of efficient and regioselective synthetic methods. | Palladium-catalyzed cross-coupling, base-promoted heterocyclization. mdpi.comnih.gov |
| Medicinal Chemistry | Evaluation of biological and pharmacological activities. | Antimicrobial screening, enzyme inhibition assays, anticancer activity studies. nih.govnih.govmdpi.com |
| Materials Science | Exploration of electronic and photophysical properties. | Synthesis of organic semiconductors, development of conductive polymers, nonlinear optical materials. wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4O3S |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
3-(5-formylthiophen-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H4O3S/c9-4-7-3-6(5-12-7)1-2-8(10)11/h3-5H,(H,10,11) |
InChI Key |
LXMYBTUWIPYLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C#CC(=O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Formylthiophen 3 Yl Prop 2 Ynoic Acid and Analogous Architectures
Retrosynthetic Analysis of the 3-(5-Formylthiophen-3-YL)prop-2-ynoic acid Scaffold
A retrosynthetic analysis of this compound identifies the most logical bond disconnections to reveal potential starting materials. The structure consists of a central thiophene (B33073) ring substituted at the 3-position with a prop-2-ynoic acid group and at the 5-position with a formyl group.
The most apparent disconnection is at the carbon-carbon bond between the thiophene ring and the prop-2-ynoic acid moiety. This disconnection is typically addressed via carbon-carbon cross-coupling reactions. This leads to two primary synthons: a 3-substituted-5-formylthiophene and a three-carbon chain synthon for the prop-2-ynoic acid.
Disconnection 1 (C-C Coupling): Breaking the bond between the thiophene C3 and the alkyne suggests two main synthetic strategies:
Sonogashira Coupling: This approach would involve a 3-halo-5-formylthiophene and a terminal alkyne such as propiolic acid or its ester equivalent.
Suzuki-Miyaura Coupling: This strategy would utilize a (5-formylthiophen-3-yl)boronic acid and a halogenated alkyne derivative.
A further disconnection targets the formyl group on the thiophene ring. The formyl group can be introduced onto a pre-existing 3-substituted thiophene ring, often through an electrophilic aromatic substitution like the Vilsmeier-Haack formylation. This suggests that a key intermediate would be a 3-substituted thiophene, which is then formylated to yield the necessary precursor for the final coupling step.
This analysis highlights that the synthesis hinges on two critical stages: the formation of a suitably functionalized 5-formylthiophene core and the subsequent attachment of the prop-2-ynoic acid side chain.
Approaches to the 5-Formylthiophene Core Synthesis
The 5-formylthiophene core is a crucial building block. Its synthesis can be achieved through various methods, primarily involving the introduction of a formyl group onto a thiophene ring.
Direct functionalization involves the introduction of a formyl group onto the thiophene ring in a single step. Due to the electron-rich nature of the thiophene ring, it is susceptible to electrophilic substitution reactions. The position of formylation (C2 vs. C3) is influenced by the directing effects of any existing substituents on the ring and the specific reaction conditions employed. For the synthesis of the target molecule, formylation at the C5 position of a 3-substituted thiophene is required.
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. ijpcbs.com This forms a chloromethyleniminium salt, which acts as the electrophile.
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the thiophene ring, followed by hydrolysis of the resulting iminium salt intermediate to yield the aldehyde. organic-chemistry.org For substituted thiophenes, the regioselectivity of the formylation is a key consideration. In many cases, the reaction selectively introduces a formyl group at a specific position, which can be controlled by the existing substituents. researchgate.netcitedrive.com This method is particularly valuable for preparing formylthiophene derivatives that serve as precursors for more complex structures. rsc.org
Table 1: Vilsmeier-Haack Formylation of Thiophene Derivatives
| Starting Material | Reagents | Product | Reference |
| 3-Methoxybenzo[b]thiophene | POCl₃, DMF | 2-Formyl-3-methoxybenzo[b]thiophene | rsc.org |
| N-Boc-oxindole | POCl₃, DMF | 2-Halo-3-formylindole | researchgate.net |
| Electron-Rich Arenes | Vilsmeier Reagent | Formylated Arene | organic-chemistry.org |
To facilitate the subsequent coupling reactions, it is often necessary to synthesize formylthiophene precursors that are already functionalized with a group suitable for cross-coupling. This involves creating intermediates such as halogenated formylthiophenes or formylthiophene boronic acids.
For instance, (5-formylthiophen-3-yl)boronic acid is a key intermediate for Suzuki-Miyaura coupling. The synthesis of such compounds typically involves a multi-step sequence, starting with a di-halogenated thiophene. One halogen can be selectively converted into a boronic acid or its ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester. The other halogen can then be used in a subsequent formylation step, or a formyl group can be introduced prior to the borylation. The stability of thiophene boronic acids can sometimes be a challenge, but they are versatile reagents in organic synthesis. ntnu.noyoutube.com
Strategies for Incorporating the Prop-2-ynoic Acid Moiety
The final key step in the synthesis is the installation of the prop-2-ynoic acid side chain onto the 3-position of the 5-formylthiophene core. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.govresearchgate.net In the context of synthesizing this compound, this reaction would involve coupling a 3-halo-5-formylthiophene (e.g., 3-bromo- (B131339) or 3-iodo-5-formylthiophene) with propiolic acid or one of its esters. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgrsc.org
Table 2: Examples of Sonogashira Coupling with Thiophene Derivatives
| Thiophene Substrate | Alkyne Partner | Catalyst System | Product | Reference |
| Iodothiophene | Terminal Alkynes | Pd/C-CuI-PPh₃ | Acetylenic Thiophenes | nih.gov |
| 2,3-Dibromothiophene | TMS-acetylene | Pd(PPh₃)₂Cl₂, Et₃N, CuI, PPh₃ | 2-Bromo-3-(trimethylsilylethynyl)thiophene | researchgate.net |
| 2-Iodothiophenol | Phenylacetylene | Pd(OAc)₂ | 2-(Phenylethynyl)thiophenol | rsc.org |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov This reaction uses a palladium catalyst and a base. For the target molecule, the strategy would involve coupling (5-formylthiophen-3-yl)boronic acid with a 3-halopropiolate derivative. ntnu.no
The Suzuki-Miyaura reaction offers several advantages, including the commercial availability of many boronic acids, mild reaction conditions, and the low toxicity of boron-containing byproducts. nih.gov However, the stability of the boronic acid reagents, particularly heterocyclic boronic acids, can sometimes be a concern, and reaction conditions may need to be carefully optimized. ntnu.nonih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields, especially when working with functionalized or heterocyclic substrates. ntnu.no
Carboxylation Methodologies for Alkynyl Intermediates
A primary route to this compound involves the carboxylation of a terminal alkyne. This process typically follows the formation of an organometallic derivative of the alkyne, which then reacts with carbon dioxide to yield the corresponding carboxylic acid.
One common approach is the use of organolithium or Grignard reagents. The synthesis would begin with a suitably protected 3-ethynylthiophene (B1335982) derivative. The terminal alkyne is deprotonated with a strong base, such as n-butyllithium, to form a lithium acetylide. This highly nucleophilic intermediate readily attacks carbon dioxide to form a lithium carboxylate, which upon acidic workup, yields the desired propiolic acid.
Alternatively, transition-metal-catalyzed carboxylations have emerged as powerful methods. researchgate.net Silver-catalyzed C-H carboxylation of thiophene derivatives, for instance, highlights the potential for direct functionalization. researchgate.net While this specific example pertains to the thiophene ring itself, the principles can be extended to alkynyl C-H bonds. Palladium-catalyzed reactions have also been investigated for the carboxylation of thiophenes, with mechanistic studies suggesting the formation of a carbanion that attacks CO2. researchgate.net
A noteworthy development is the direct carboxylation of thiophene with CO2 in a solvent-free carbonate and carboxylate medium. mdpi.com This base-mediated system can cleave weakly acidic C-H bonds, a critical step in the carboxylation process. mdpi.com Although applied to the thiophene ring, this methodology showcases an environmentally friendly approach that could potentially be adapted for the carboxylation of alkynylthiophenes.
The following table summarizes various carboxylation approaches applicable to the synthesis of alkynyl carboxylic acids.
| Method | Reagents | Key Features | Potential Application |
| Organometallic Carboxylation | 1. Strong Base (e.g., n-BuLi) 2. CO2 3. Acidic Workup | Well-established, high-yielding for many substrates. | Carboxylation of 3-ethynyl-5-formylthiophene. |
| Transition-Metal Catalysis | Ag(I) or Pd(II) catalysts, CO2 | Milder reaction conditions, potential for direct C-H activation. researchgate.net | Direct carboxylation of a suitable thiophene precursor. researchgate.net |
| Base-Mediated Solvent-Free Carboxylation | Carbonate/carboxylate salts, CO2 | Environmentally benign, avoids harsh organometallic reagents. mdpi.com | A greener alternative for the carboxylation step. mdpi.com |
Condensation-Based Approaches for Propiolic Acid Formation
Condensation reactions provide an alternative pathway to propiolic acids, often starting from an aldehyde. The Knoevenagel and Doebner condensations are classic examples, typically used for the synthesis of α,β-unsaturated acids. These can be adapted for the formation of the propiolic acid moiety.
In a hypothetical condensation-based synthesis of this compound, one might start with 5-formylthiophene-3-carbaldehyde. However, a more direct and relevant approach involves the reaction of an appropriate aldehyde with a compound containing an activated methylene (B1212753) group, followed by further modifications to introduce the triple bond.
For instance, the reaction of a thiophene aldehyde with malonic acid in the presence of a base like pyridine (B92270) (Doebner modification) would yield a thiophene-substituted acrylic acid. Subsequent bromination and dehydrobromination steps could then be employed to generate the desired alkynyl carboxylic acid.
Another relevant condensation approach is the reaction of aldehydes or ketones with 2-aminothiophenol, which has been shown to proceed efficiently under microwave irradiation with L-proline as a catalyst. tku.edu.tw While this leads to benzothiazoles, it demonstrates the utility of condensation reactions involving thiophene derivatives. tku.edu.tw Condensation of thiophenes with ketones in the presence of strong acid is also a known transformation. researchgate.net
The following table outlines a generalized condensation-based approach.
| Step | Reaction Type | Typical Reagents | Intermediate/Product |
| 1 | Knoevenagel/Doebner Condensation | Thiophene aldehyde, Malonic acid, Base (e.g., Pyridine) | Thiophene-substituted acrylic acid |
| 2 | Halogenation | Bromine (Br2) | Dibromo-propanoic acid derivative |
| 3 | Dehydrohalogenation | Strong Base (e.g., KOH) | Alkynyl carboxylic acid |
Integrated Multi-step Synthetic Sequences Towards Complex Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step synthetic sequences that integrate various synthetic methodologies. Cross-coupling reactions, such as Suzuki and Stille couplings, are particularly valuable for building complex molecular architectures based on the thiophene core. nih.govresearchgate.net
A plausible multi-step synthesis of the target compound could begin with a di-halogenated thiophene, for example, 3,5-dibromothiophene. One bromine atom could be selectively converted to a formyl group via a lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The remaining bromine atom can then be subjected to a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene. Subsequent deprotection of the silyl (B83357) group would yield 3-ethynyl-5-formylthiophene. This key intermediate can then be carboxylated as described in section 2.3.2 to afford the final product.
Alternatively, starting with 5-formylthiophene-3-boronic acid, a Suzuki coupling with a suitable bromoalkyne derivative could be employed to construct the carbon skeleton.
These multi-step sequences allow for the introduction of various functional groups onto the thiophene ring, leading to a diverse range of complex derivatives. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Development of Sustainable Synthetic Pathways (e.g., Reactions in Deep Eutectic Solvents)
In line with the principles of green chemistry, there is a growing interest in developing more sustainable synthetic methods. eurekaselect.com Deep eutectic solvents (DESs) have emerged as promising environmentally friendly alternatives to conventional volatile organic solvents. nih.gov DESs are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive. nih.gov
The synthesis of this compound and its analogs could potentially be made more sustainable by conducting key reaction steps in DESs. For example, propionic acid-based deep eutectic solvents have been synthesized and characterized, demonstrating their potential as reaction media. rsc.org Given that the target molecule is a prop-2-ynoic acid, a DES based on a related carboxylic acid could be a suitable solvent.
The use of DESs can offer several advantages, including enhanced reaction rates, improved selectivity, and easier product isolation. semanticscholar.org Furthermore, the dual role of some DESs as both solvent and catalyst can simplify reaction setups and reduce waste. eurekaselect.com While specific examples of the synthesis of this target molecule in DESs are not yet reported, the broad applicability of these green solvents suggests they are a viable option for future sustainable synthetic designs.
The following table lists some common components of DESs and their potential benefits in synthesis.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Potential Advantages in Synthesis | | :--- | :--- | :--- | :--- | | Choline Chloride | Urea, Ethylene Glycol, Carboxylic Acids | Low cost, biodegradable, readily available. | | Betaine | Lactic Acid, Malic Acid | Derived from natural sources, enhances sustainability. researchgate.net | | Proline | Glycerol | Can act as an organocatalyst in addition to being a solvent component. |
Chemical Reactivity and Transformation Pathways of 3 5 Formylthiophen 3 Yl Prop 2 Ynoic Acid
Reactivity Profile of the Formyl Group
The formyl group attached to the thiophene (B33073) ring is a versatile functional handle, susceptible to a variety of nucleophilic additions and redox transformations. Its reactivity is influenced by the electron-donating nature of the thiophene ring, which can modulate the electrophilicity of the carbonyl carbon.
Condensation Reactions with Carbon Nucleophiles
The formyl group readily participates in condensation reactions with active methylene (B1212753) compounds, a classic example being the Knoevenagel condensation. sigmaaldrich.comtandfonline.comresearchgate.net This reaction involves the formation of a new carbon-carbon bond, leading to the synthesis of various α,β-unsaturated systems. The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration yields the final condensed product.
The reaction is typically catalyzed by a weak base, such as an amine or its salt. tandfonline.com The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.
| Active Methylene Compound | Catalyst | Expected Product Structure |
| Malononitrile | Amine (e.g., piperidine) | 2-((5-(3-carboxyprop-2-yn-1-yl)thiophen-2-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Amine (e.g., piperidine) | Ethyl 2-cyano-3-(5-(3-carboxyprop-2-yn-1-yl)thiophen-2-yl)acrylate |
| Diethyl malonate | Amine (e.g., piperidine) | Diethyl 2-((5-(3-carboxyprop-2-yn-1-yl)thiophen-2-yl)methylene)malonate |
This table presents expected outcomes of Knoevenagel condensation with 3-(5-Formylthiophen-3-YL)prop-2-ynoic acid based on general reactivity.
Chemo- and Regioselective Oxidation and Reduction Pathways
The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent is crucial to ensure chemoselectivity, avoiding reactions with the alkyne or carboxylic acid functionalities.
Oxidation:
Mild oxidizing agents are required to convert the aldehyde to a carboxylic acid without affecting the other functional groups. Reagents such as potassium permanganate (B83412) under controlled pH or Tollens' reagent are commonly employed for such transformations. A chemoselective oxidation of aromatic aldehydes to carboxylic acids has been developed using potassium tert-butoxide as an oxygen source. rsc.org
| Oxidizing Agent | Expected Product |
| Potassium permanganate (dilute, cold) | 3-(5-Carboxythiophen-3-yl)prop-2-ynoic acid |
| Tollens' reagent (Ag(NH₃)₂⁺) | 3-(5-Carboxythiophen-3-yl)prop-2-ynoic acid |
| Potassium tert-butoxide | 3-(5-Carboxythiophen-3-yl)prop-2-ynoic acid |
This table illustrates potential oxidation products of the formyl group.
Reduction:
Selective reduction of the formyl group to a hydroxymethyl group can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). rsc.org More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the carboxylic acid. The use of biocatalysts, such as extracts from Aloe vera, has also been reported for the bioreduction of aromatic aldehydes. scielo.org.mx
| Reducing Agent | Expected Product |
| Sodium borohydride (NaBH₄) | 3-(5-(Hydroxymethyl)thiophen-3-yl)prop-2-ynoic acid |
| Aloe vera extract (bioreduction) | 3-(5-(Hydroxymethyl)thiophen-3-yl)prop-2-ynoic acid |
This table showcases potential reduction products of the formyl group.
Derivatization via Imine and Oxime Formation
The formyl group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. These reactions are typically reversible and are often catalyzed by acid or base.
Imine Formation: The reaction with a primary amine (R-NH₂) results in the formation of a C=N double bond. This derivatization is a common strategy in organic synthesis to protect the aldehyde functionality or to introduce new functional groups.
Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields an oxime (C=N-OH). chemtube3d.com The formation of oximes is a well-established reaction for the characterization and purification of aldehydes. nih.govias.ac.in
| Reagent | Derivative Type | General Product Structure |
| Primary Amine (R-NH₂) | Imine | 3-(5-((R-ylimino)methyl)thiophen-3-yl)prop-2-ynoic acid |
| Hydroxylamine (NH₂OH) | Oxime | 3-(5-((hydroxyimino)methyl)thiophen-3-yl)prop-2-ynoic acid |
This table outlines the expected derivatization products of the formyl group.
Reactivity of the Prop-2-ynoic Acid Functionality
The prop-2-ynoic acid moiety is characterized by the presence of a carbon-carbon triple bond conjugated with a carboxylic acid. This arrangement activates the alkyne for various nucleophilic additions and predisposes the molecule to intramolecular cyclization reactions.
Intramolecular Cyclization Reactions (e.g., Cycloisomerization to Lactones)
Acetylenic acids can undergo intramolecular cyclization to form lactones, which are cyclic esters. acs.orgnih.govacs.orgorganic-chemistry.org This transformation, often catalyzed by transition metals such as palladium(II) or gold(I), typically proceeds via an exo-dig cyclization pathway. acs.orgorganic-chemistry.org The regioselectivity of the cyclization is influenced by the substitution pattern of the alkyne and the reaction conditions. For this compound, an intramolecular nucleophilic attack of the carboxylic acid oxygen onto the alkyne would be expected to yield a five-membered lactone.
| Catalyst | Reaction Type | Expected Product |
| Palladium(II) salts | Cycloisomerization | 4-((5-Formylthiophen-3-yl)methylene)dihydrofuran-2(3H)-one |
| Gold(I) salts | Cycloisomerization | 4-((5-Formylthiophen-3-yl)methylene)dihydrofuran-2(3H)-one |
This table presents the anticipated products from the cycloisomerization of the prop-2-ynoic acid functionality.
Inter- and Intramolecular Nucleophilic Additions to the Alkyne (e.g., Hydrocarboxylation, Hydroamination)
The electron-withdrawing carboxylic acid group renders the alkyne of the prop-2-ynoic acid functionality susceptible to nucleophilic attack. nih.gov This allows for a variety of addition reactions, including hydrocarboxylation and hydroamination.
Hydrocarboxylation: The addition of a carboxylic acid across the triple bond can be achieved, often with the aid of a transition metal catalyst. rsc.orgacs.orgacs.orgrsc.org This reaction can lead to the formation of substituted acrylic acids.
Hydroamination: The addition of an N-H bond of an amine across the alkyne is a powerful method for the synthesis of enamines or imines. rsc.orgnih.govnih.govfrontiersin.orgacs.org This transformation can be catalyzed by various metals, including gold and copper, or mediated by strong bases. nih.govnih.govacs.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the catalyst and the substrate.
| Reaction Type | Reagent | Catalyst | Potential Product(s) |
| Hydrocarboxylation | CO₂/H₂ source | Palladium or Nickel complex | 2-((5-Formylthiophen-3-yl)methyl)acrylic acid or 3-(5-Formylthiophen-3-yl)acrylic acid |
| Hydroamination | Primary Amine (R-NH₂) | Gold(I) or Copper(I) complex | Enamine or Imine derivatives |
This table summarizes potential outcomes of nucleophilic additions to the alkyne moiety.
Esterification and Amidation Reactions of the Carboxylic Acid
The carboxylic acid functionality of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for modifying the polarity, solubility, and biological activity of a molecule.
Esterification:
The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol being used.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under these conditions would yield the corresponding methyl or ethyl ester.
Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate ester formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. This method is particularly useful for more sensitive substrates or when using more complex alcohols.
Activation as Acid Chlorides or Anhydrides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols to form esters.
| Esterification Method | Reagents | Typical Conditions | Product Example |
| Fischer-Speier | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | Methyl 3-(5-formylthiophen-3-yl)prop-2-ynoate |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (cat.) | Room Temperature | Corresponding Ester |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Varies | Corresponding Ester |
Amidation:
The formation of amides from the carboxylic acid group introduces a nitrogen-containing functionality, which is a key feature in many biologically active molecules. Similar to esterification, several methods can be employed for amidation.
Direct Thermal Amidation: While possible, the direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net
Coupling Reagent-Mediated Amidation: The most common and efficient methods for amide bond formation involve the use of coupling reagents. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling carboxylic acids with a wide range of primary and secondary amines. libretexts.org This approach is generally high-yielding and proceeds under mild conditions, making it compatible with various functional groups. nih.gov
Acyl Chloride Route: Conversion of the carboxylic acid to its acyl chloride, followed by reaction with an amine, is a robust method for amide synthesis. This two-step process is often very effective, particularly for less reactive amines.
| Amidation Method | Reagents | Typical Conditions | Product Example |
| Coupling Reagent | Amine, HBTU or HATU, Base (e.g., DIPEA) | Room Temperature | N-substituted 3-(5-formylthiophen-3-yl)prop-2-ynamide |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine | Varies | N-substituted 3-(5-formylthiophen-3-yl)prop-2-ynamide |
Transformations Involving the Thiophene Ring System
The thiophene ring in this compound is an aromatic heterocycle that can undergo various transformations, allowing for further functionalization of the core structure. pharmaguideline.com The presence of two strong electron-withdrawing groups (formyl and prop-2-ynoic acid) at the 3- and 5-positions significantly influences the reactivity of the thiophene ring.
Electrophilic Aromatic Substitution:
Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. mdpi.comuoanbar.edu.iq However, in this compound, the presence of two deactivating, meta-directing groups complicates this reactivity. The formyl and prop-2-ynoic acid groups withdraw electron density from the thiophene ring, making it less susceptible to electrophilic attack. Any electrophilic substitution would be expected to occur at the C4 position, which is meta to both the formyl and the prop-2-ynoic acid groups. The C2 position is also a possibility, though likely less favored due to steric hindrance and the deactivating effect of the adjacent prop-2-ynoic acid group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation, if they were to proceed, would likely require harsh conditions.
Nucleophilic Aromatic Substitution:
The electron-deficient nature of the thiophene ring in this molecule makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. researchgate.netnih.gov For instance, if a halogen atom were introduced at the C2 or C4 position, it could potentially be displaced by nucleophiles such as amines, alkoxides, or thiolates. nih.gov The strong electron-withdrawing effects of the formyl and prop-2-ynoic acid groups would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution reaction. libretexts.org
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. researchgate.net For this compound, these reactions would typically require prior conversion of a C-H bond to a C-Halogen or C-Metal bond.
Suzuki-Miyaura Coupling: If a bromo or iodo substituent were introduced onto the thiophene ring (e.g., at the C2 or C4 position), it could participate in palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters to form new carbon-carbon bonds. This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.
Stille Coupling: Similar to the Suzuki-Miyaura coupling, a halogenated derivative of the thiophene could be coupled with organostannanes in a palladium-catalyzed Stille reaction.
Heck Coupling: A halogenated thiophene derivative could also undergo palladium-catalyzed Heck coupling with alkenes to introduce vinyl substituents.
Sonogashira Coupling: This reaction would allow for the introduction of alkyne moieties by coupling a halogenated thiophene with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Direct C-H Arylation: More advanced methods involve the direct C-H functionalization of the thiophene ring, bypassing the need for pre-halogenation. Palladium-catalyzed direct arylation could potentially occur at the C2 or C4 positions, although regioselectivity might be a challenge.
| Cross-Coupling Reaction | Reactants | Catalyst System | Potential Product |
| Suzuki-Miyaura | Halogenated Thiophene, Boronic Acid/Ester | Pd catalyst, Base | Aryl/Vinyl-substituted Thiophene |
| Stille | Halogenated Thiophene, Organostannane | Pd catalyst | Aryl/Vinyl-substituted Thiophene |
| Heck | Halogenated Thiophene, Alkene | Pd catalyst, Base | Vinyl-substituted Thiophene |
| Sonogashira | Halogenated Thiophene, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted Thiophene |
Cascade and Tandem Reactions Exploiting Dual Functionalities
The presence of both a formyl group and a carboxylic acid (or its alkyne precursor) in this compound opens up possibilities for elegant cascade or tandem reactions, where multiple bond-forming events occur in a single pot. researchgate.net These reactions can rapidly build molecular complexity from a relatively simple starting material.
For example, a reaction could be envisioned where a nucleophile initially reacts with the formyl group to form an intermediate that then undergoes an intramolecular cyclization involving the prop-2-ynoic acid moiety. For instance, reaction with a binucleophile like a hydrazine (B178648) or a hydroxylamine could lead to the formation of fused heterocyclic systems.
Furthermore, the formyl group can be used as a handle for multicomponent reactions. For example, a Passerini or Ugi reaction could potentially involve the formyl group, the carboxylic acid (after activation), and other components to generate complex, highly functionalized derivatives in a single step.
Strategies for Structural Diversification through Derivatization
The multiple reactive sites on this compound provide a platform for extensive structural diversification. A systematic approach to derivatization would involve the selective reaction of each functional group.
Derivatization of the Carboxylic Acid: As discussed in section 3.2.3, a library of esters and amides can be readily synthesized, allowing for the modulation of physicochemical properties.
Derivatization of the Formyl Group: The aldehyde functionality can be transformed into a variety of other groups:
Reduction: Reduction to a primary alcohol using reagents like sodium borohydride (NaBH₄).
Oxidation: Oxidation to a second carboxylic acid group using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
Knoevenagel Condensation: Condensation with active methylene compounds. e-bookshelf.de
Derivatization of the Thiophene Ring: As outlined in section 3.3, electrophilic, nucleophilic, and metal-catalyzed reactions can be used to introduce a wide range of substituents onto the thiophene core.
Reactions of the Alkyne: The carbon-carbon triple bond can also be a site for further reactions, such as:
Reduction: Hydrogenation to the corresponding alkene or alkane.
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Addition Reactions: Halogens, hydrogen halides, and other reagents can add across the triple bond.
By combining these derivatization strategies, a vast chemical space can be explored, starting from the single scaffold of this compound. This highlights the potential of this molecule as a versatile building block in medicinal chemistry and materials science. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 5 Formylthiophen 3 Yl Prop 2 Ynoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 3-(5-Formylthiophen-3-YL)prop-2-ynoic acid, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aldehydic proton of the formyl group would appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The two protons on the thiophene (B33073) ring are in different chemical environments and would appear as distinct signals. The proton adjacent to the formyl group would likely resonate at a higher chemical shift compared to the proton adjacent to the prop-2-ynoic acid substituent. The carboxylic acid proton is often broad and can appear over a wide range of chemical shifts, depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the carboxylic acid and the formyl group would be the most downfield signals, typically appearing above 160 ppm. The sp-hybridized carbons of the alkyne would be observed in the range of 70-90 ppm. The four carbons of the thiophene ring would show distinct signals in the aromatic region (typically 120-150 ppm), with their specific shifts influenced by the attached functional groups.
2D-NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would reveal the coupling between the two protons on the thiophene ring, confirming their adjacent positions.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity between the thiophene ring and both the formyl and prop-2-ynoic acid groups. For instance, a correlation between the aldehydic proton and the thiophene ring carbon to which the formyl group is attached would be expected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid H | 10.0 - 13.0 (broad) | - |
| Carboxylic Acid C | - | 155 - 165 |
| Alkyne C-H | - | 75 - 85 |
| Alkyne C-Thiophene | - | 85 - 95 |
| Thiophene H (position 2) | 8.0 - 8.5 | - |
| Thiophene H (position 4) | 7.5 - 8.0 | - |
| Thiophene C (position 2) | - | 135 - 145 |
| Thiophene C (position 3) | - | 120 - 130 |
| Thiophene C (position 4) | - | 125 - 135 |
| Thiophene C (position 5) | - | 140 - 150 |
| Formyl H | 9.8 - 10.0 | - |
| Formyl C | - | 180 - 190 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The C=O stretch of the formyl group is typically observed at a slightly higher frequency, around 1680-1700 cm⁻¹. The C≡C stretching of the alkyne is expected to be a weak to medium band in the 2100-2260 cm⁻¹ region. The C-H stretching of the thiophene ring would be observed around 3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond, which often shows a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making it a useful technique for identifying this functional group. The symmetric stretching vibrations of the thiophene ring are also often more prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Formyl Group | C=O stretch | 1680 - 1700 |
| Alkyne | C≡C stretch | 2100 - 2260 |
| Thiophene Ring | C-H stretch | ~3100 |
| Thiophene Ring | C=C stretch | 1400 - 1600 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Characterization
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The conjugated system, which includes the thiophene ring, the alkyne, and the carbonyl groups, will give rise to strong absorptions in the UV region. The presence of the thiophene ring and the extended conjugation is likely to result in absorption maxima at longer wavelengths compared to simpler, unconjugated systems. The solvent can also influence the position of the absorption bands.
Fluorescence Spectroscopy: While not all molecules fluoresce, compounds with extended π-systems, such as this one, may exhibit fluorescence. If the molecule is fluorescent, an emission spectrum can be recorded by exciting the molecule at its absorption maximum. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (at a longer wavelength). The fluorescence properties, including the quantum yield and lifetime, can provide insights into the excited state dynamics of the molecule and its potential for applications in optoelectronic devices. Studies on similar thiophene derivatives have shown that their emission properties can be tuned by modifying the substituents on the thiophene ring. uobaghdad.edu.iq
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass of the molecular ion, which can be used to confirm the elemental composition of this compound.
Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways could include the loss of small, stable molecules such as CO₂ from the carboxylic acid group, CO from the formyl group, or the cleavage of the bond between the thiophene ring and the prop-2-ynoic acid side chain. The analysis of these fragments helps to piece together the structure of the original molecule. For instance, the loss of a hydroxyl radical (•OH) or a water molecule from the molecular ion is a common fragmentation pathway for carboxylic acids. nih.gov
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would reveal the planarity of the thiophene ring and the conformation of the substituents. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and formyl groups, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material.
Computational Chemistry and Mechanistic Investigations of 3 5 Formylthiophen 3 Yl Prop 2 Ynoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including a wide array of thiophene (B33073) derivatives. nih.govresearchgate.netnih.govmdpi.comrdd.edu.iqnih.govmdpi.com These computational methods allow for the detailed examination of ground state properties, offering insights into the molecule's stability, geometry, and electronic distribution.
The initial step in the computational analysis of 3-(5-Formylthiophen-3-YL)prop-2-ynoic acid would involve geometry optimization using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). researchgate.netnih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For this molecule, key structural parameters of interest would include the planarity of the thiophene ring, the bond lengths and angles of the formyl and propynoic acid substituents, and the dihedral angles between the ring and its side chains.
Computational studies on similar thiophene-dicarbonyl derivatives have shown that the optimized structures are in close agreement with experimental data, such as those obtained from X-ray diffraction. researchgate.net For this compound, it is expected that the conjugated system, encompassing the thiophene ring, the formyl group, and the propynoic acid moiety, would favor a largely planar geometry to maximize π-orbital overlap. This planarity is crucial for its electronic properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
In this compound, the HOMO is anticipated to be delocalized across the π-system of the thiophene ring and the electron-donating components, while the LUMO would likely be concentrated on the electron-withdrawing formyl and carboxylic acid groups. This distribution facilitates intramolecular charge transfer upon electronic excitation.
For context, DFT calculations on various thiophene-2-carboxamide derivatives have reported HOMO-LUMO energy gaps ranging from 3.11 to 3.83 eV. nih.govnih.gov Another study on thiophene-phenylene systems highlighted that the interaction between these rings leads to a decreased energy gap, enhancing reactivity. rdd.edu.iq It is plausible that the HOMO-LUMO gap for this compound would fall within a similar range, indicative of a reactive and electronically active molecule.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE H-L) (eV) | Reference |
|---|---|---|---|---|
| Amino-thiophene-2-carboxamide derivatives | - | - | 3.11 - 3.83 | nih.govnih.gov |
| Hydroxyl-thiophene-2-carboxamide derivatives | - | - | Slightly lower than amino derivatives | nih.govnih.gov |
| Methyl-thiophene-2-carboxamide derivatives | - | - | Lower than hydroxyl derivatives | nih.govnih.gov |
DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. For this compound, this could involve modeling reactions such as nucleophilic attack at the formyl carbon or electrophilic substitution on the thiophene ring. By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing insights into its feasibility and kinetics. Studies on the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids have utilized DFT to understand differences in their reaction yields, highlighting the subtle electronic effects that govern reactivity. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and simulating their electronic absorption spectra. researchgate.netresearchgate.net For this compound, TD-DFT calculations would predict the vertical excitation energies and oscillator strengths of its electronic transitions, which correspond to the absorption peaks in its UV-Visible spectrum.
The primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO to the LUMO. The calculated absorption maxima would likely fall in the UV or visible region, characteristic of conjugated organic molecules. It is important to note, however, that some studies have pointed out potential inaccuracies of TD-DFT for certain thiophene-based compounds, including incorrect state ordering and oscillator strengths. acs.orgethz.ch Therefore, the choice of functional is critical, with long-range corrected functionals like CAM-B3LYP and ωB97XD often providing more reliable results for such systems. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions in different environments. mdpi.comnih.govrsc.org MD simulations model the movement of atoms over time, governed by a force field that describes the intramolecular and intermolecular forces.
For this molecule, MD simulations could be used to explore the rotational freedom around the single bonds connecting the substituents to the thiophene ring, identifying the most stable conformers and the energy barriers between them. Furthermore, simulations in a solvent or in the solid state can reveal how the molecule interacts with its surroundings through hydrogen bonding (involving the carboxylic acid and formyl groups) and π-π stacking (between the thiophene rings). Such interactions are crucial for understanding its solubility, crystal packing, and potential biological activity. Studies on thiophene dimers have shown that both parallel and perpendicular stacking arrangements can be stable, with dispersion forces playing a major role in the attraction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govresearchgate.net While no specific QSAR models for this compound are available, studies on other thiophene analogs have successfully employed this approach.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 3-(5-Formylthiophen-3-YL)prop-2-ynoic acid, and what reaction conditions optimize yield and purity?
- Methodology :
- Step 1 : Start with functionalized thiophene derivatives. For example, introduce the formyl group at the 5-position via Vilsmeier-Haack formylation (using POCl₃ and DMF) on a pre-functionalized thiophene precursor.
- Step 2 : Couple the formylthiophene with propiolic acid derivatives using Sonogashira or Cu(I)-catalyzed alkyne-iodide cross-coupling. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or TLC. Optimize solvent polarity to balance yield and selectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the formyl proton (δ ~9.8–10.2 ppm) and alkyne carbons (δ ~75–85 ppm). The thiophene ring protons appear as distinct multiplet signals (δ ~6.5–7.5 ppm).
- IR : Look for characteristic stretches: C≡C (2100–2260 cm⁻¹), C=O (formyl: ~1680–1720 cm⁻¹; propiolic acid: ~1700–1750 cm⁻¹).
- HRMS : Confirm molecular ion [M+H]⁺ with m/z calculated for C₈H₅O₃S (exact mass depends on substituents). Use ESI or MALDI-TOF for ionization .
Q. What crystallographic strategies are recommended for determining the molecular structure of this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation). Optimize crystal growth via slow evaporation (e.g., from DMSO/EtOH mixtures).
- Refinement : Employ SHELXL for structure solution and refinement. Address disorder using PART instructions and apply restraints for thermal parameters. Validate using the CheckCIF/PLATON suite to detect twinning or symmetry issues .
Advanced Questions
Q. How can computational chemistry methods resolve electronic structure ambiguities in this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare calculated NMR/IR spectra with experimental data to validate tautomeric forms or conformational preferences.
- Electrostatic Potential Maps : Visualize reactive sites (e.g., formyl and alkyne groups) using Gaussian or ORCA. Correlate with experimental reactivity in cycloadditions or nucleophilic additions .
Q. What experimental approaches elucidate the compound’s reactivity in cycloaddition reactions?
- Methodology :
- Kinetic Studies : Monitor reactions (e.g., Huisgen azide-alkyne cycloaddition) via in-situ NMR or UV-Vis spectroscopy. Use pseudo-first-order conditions to determine rate constants.
- Trapping Intermediates : Quench reactions at timed intervals and isolate intermediates (e.g., triazoles) for LC-MS analysis. Compare regioselectivity with computational predictions .
Q. How should researchers address contradictions in crystallographic data (e.g., disorder, twinning)?
- Methodology :
- Twinning Analysis : Use CELL_NOW (in Saint) to identify twin laws. Refine with TWIN/BASF instructions in SHELXL.
- Disorder Modeling : Split occupancy of disordered atoms (e.g., solvent molecules) and apply geometric restraints (e.g., SADI in SHELXL). Validate using R1 and wR2 convergence metrics .
Q. What strategies investigate the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip. Measure binding kinetics (ka, kd) at varying compound concentrations.
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase or protease). Refine the protein-ligand complex using PHENIX and validate ligand placement with omit maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
